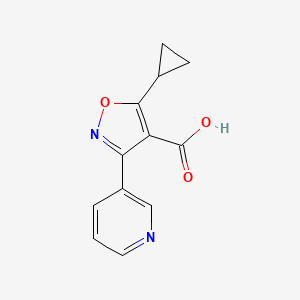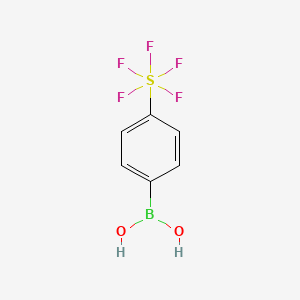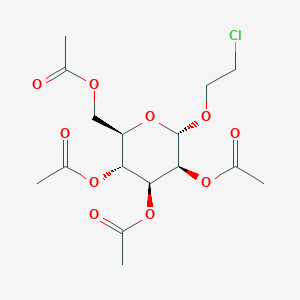
(R)-3-(Methoxymethyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
“®-3-(Methoxymethyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 955400-18-7 . It has a molecular weight of 151.64 . The compound is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “®-3-(Methoxymethyl)pyrrolidine hydrochloride” is1S/C6H13NO.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“®-3-(Methoxymethyl)pyrrolidine hydrochloride” can exist in various physical forms such as liquid, solid, semi-solid, or lump . It is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
- Synthesis and Anti-inflammatory Activities : A series of compounds including N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds demonstrated dual inhibitory activity on prostaglandin and leukotriene synthesis, showing anti-inflammatory activities comparable to indomethacin, but with reduced ulcerogenic effects (Ikuta et al., 1987).
Asymmetric Synthesis
- Asymmetric Synthesis of Cyclohexanones : (S)-2-((2-(Methoxymethyl)-1-pyrrolidinyl)-methyl)-2-cyclohexen-1-one underwent an asymmetric conjugate addition to produce optically active 3-substituted 2-exo-methylenecyclohexanones in high enantiomeric excess (Tamura et al., 1990).
Anticancer Activity
- Anticancer Activity on Murine Sarcoma : A 2,5-pyrrolidinedione linked nitrogen mustard derivative showed marked antiproliferative effect on mouse Sarcoma 180. Its toxicity was also evaluated in mice, revealing focal liver cell necrosis (Naik et al., 1987).
Synthesis of Analogues
- Synthesis of Hepatotoxic Pyrrolizidine Alkaloids Analogues : Studies on synthesizing monocyclic analogues of the bicyclic necine bases, which are parts of many pyrrolizidine alkaloids, were conducted. This included the reduction of certain pyrrolidine and pyrroline derivatives (Mattocks, 1974).
Stereochemistry in Drug Synthesis
- Stereoselective Synthesis of Calcium Antagonists : Enantiomers of a calcium antagonist compound were synthesized, evaluating their binding affinity and coronary vasodilating activity. The study provided insights into the latent chiral characters of nifedipine derivatives (Tamazawa et al., 1986).
Chemical Synthesis and Rearrangement
- Synthesis via Rearrangement of Chlorinated Pyrrolidin-2-ones : A reaction involving N-substituted pyrrolidinones led to the formation of 5-methoxylated 3-pyrrolin-2-ones, useful for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Radioligand Studies
- Synthesis of Radioligands for Neuronal Studies : Compounds like 3-[(1-[11C]methyl-2(S)-pyrrolidinyl) methoxy]pyridine were synthesized as selective radioligands for neuronal nicotinic acetylcholine receptors, useful in in vivo studies (Kassiou et al., 1997).
Enantioselective Synthesis for Cancer Research
- Synthesis of Pyrrolidine 3,4-Diol Derivatives : Novel pyrrolidine 3,4-diol derivatives were synthesized and evaluated for their anticancer activity in pancreatic cancer cell lines. These compounds also exhibited activity as α-mannosidase inhibitors (Steimer et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . The precautionary statement P280 suggests wearing protective gloves and clothing, and eye protection .
Eigenschaften
IUPAC Name |
(3R)-3-(methoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVGEGDALLVMOB-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Methoxymethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434454.png)
![8-Oxa-2-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1434455.png)

![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)




![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)
![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)
![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B1434471.png)
![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)